
(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a chlorophenyl group attached to an ethane-1,2-diamine backbone. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired diamine. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various substituted amines, imines, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar structural features but different chemical properties.
Cyclohexane: A cyclic hydrocarbon with different reactivity and applications.
Thiophene Derivatives: Compounds with a sulfur-containing ring structure, used in various chemical and industrial applications.
Uniqueness
(1S)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of a chlorophenyl group and an ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H13Cl3N2 |
|---|---|
Peso molecular |
243.6 g/mol |
Nombre IUPAC |
(1S)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |
Clave InChI |
LKSFYDGZYJOYMY-YCBDHFTFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)[C@@H](CN)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


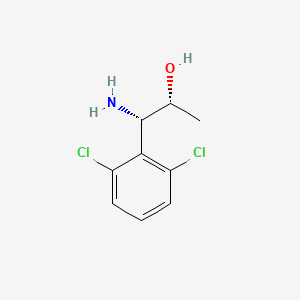


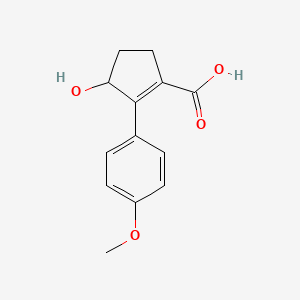
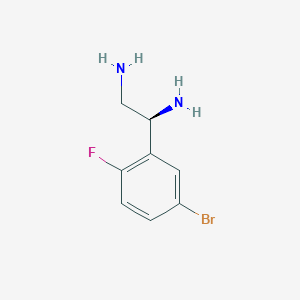
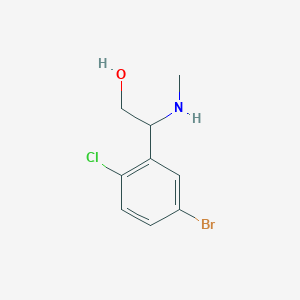

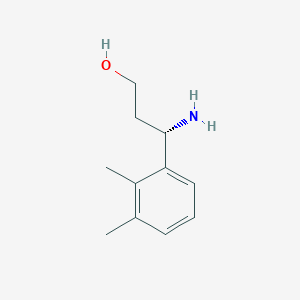



![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)


